Ethyl (R)-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate
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Overview
Description
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate is a complex organic compound with a unique structure that includes a sulfonamide group, a tetrahydrofuran ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the sulfonamide group. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate is unique due to its combination of a sulfonamide group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25NO5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(3R,5R)-5-phenyloxolan-3-yl]acetate |
InChI |
InChI=1S/C21H25NO5S/c1-3-26-21(23)20(22-28(24,25)18-11-9-15(2)10-12-18)17-13-19(27-14-17)16-7-5-4-6-8-16/h4-12,17,19-20,22H,3,13-14H2,1-2H3/t17-,19+,20+/m0/s1 |
InChI Key |
AYSKCERNBBQLOZ-DFQSSKMNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H]1C[C@@H](OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C(C1CC(OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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